molecular formula C8H12O7 B1263418 (2R)-dihomocitric acid

(2R)-dihomocitric acid

Cat. No. B1263418
M. Wt: 220.18 g/mol
InChI Key: LOUWLTSPEXZLSA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-dihomocitric acid is a chiral tricarboxylic acid in which a central carbon carries hydroxy, carboxy, carboxymethyl and 3-carboxypropyl substituents with R-configuration at the chiral centre. It is a tricarboxylic acid and a tertiary alcohol. It is a conjugate acid of a (2R)-dihomocitrate(3-).

Scientific Research Applications

Microbial Production and Disease Prevention

  • Microbial Production and Therapeutic Potential : (2R,3S)-Isocitric acid, closely related to (2R)-dihomocitric acid, is primarily known as a biochemical reagent. Recent research indicates its potential in disease prevention and treatment. Studies have explored microbial synthesis of this acid, particularly using strains of Yarrowia lipolytica. These findings suggest that (2R,3S)-isocitric acid can be efficiently produced and purified for potential therapeutic applications (Kamzolova & Morgunov, 2019).

Chemical Synthesis and Optimization

  • Optimized Chemical Synthesis : Another study focuses on optimizing the method for producing (2R,3S)-isocitric acid derivatives. This research has streamlined the production process and provided comprehensive NMR data, paving the way for synthetic applications of (2R,3S)-isocitric acid in biotechnological processes (Bullin et al., 2018).

Applications in Sensing and Detection

  • Sensing and Detection : Research on metallamacrocycles using a dinuclear organometallic acceptor has shown potential applications in sensing, such as detecting electron-deficient compounds like picric acid. This study demonstrates the use of complex chemical structures, potentially involving (2R)-dihomocitric acid derivatives, in creating sensitive detection systems (Shanmugaraju, Joshi, & Mukherjee, 2011).

Biotechnological Synthesis

  • Biotechnological Production and Uses : A significant breakthrough in synthesizing (2R,3S)-isocitric acid has been achieved through biotechnological means. The study outlines a method combining biotechnology and chemistry to produce enantiopure (2R,3S)-isocitric acid and its derivatives in large amounts, highlighting its potential as a valuable resource for organic synthesis (Heretsch et al., 2008).

properties

Product Name

(2R)-dihomocitric acid

Molecular Formula

C8H12O7

Molecular Weight

220.18 g/mol

IUPAC Name

(2R)-2-hydroxypentane-1,2,5-tricarboxylic acid

InChI

InChI=1S/C8H12O7/c9-5(10)2-1-3-8(15,7(13)14)4-6(11)12/h15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t8-/m1/s1

InChI Key

LOUWLTSPEXZLSA-MRVPVSSYSA-N

Isomeric SMILES

C(CC(=O)O)C[C@@](CC(=O)O)(C(=O)O)O

Canonical SMILES

C(CC(=O)O)CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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